(3-Bromopyridin-2-yl)methanesulfonyl chloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromopyridin-2-yl)methanesulfonyl chloride typically involves the reaction of 3-bromopyridine with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
(3-Bromopyridin-2-yl)methanesulfonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be substituted by various nucleophiles, such as amines, alcohols, and thiols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Scientific Research Applications
(3-Bromopyridin-2-yl)methanesulfonyl chloride is used in various scientific research applications, including:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those involving sulfonamide and sulfonate ester functionalities.
Material Science: It is used in the synthesis of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of (3-Bromopyridin-2-yl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives . These reactions often proceed through a nucleophilic attack on the sulfur atom, followed by the elimination of chloride .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl Chloride: Similar in reactivity but lacks the bromopyridine moiety.
(5-Bromopyridin-3-yl)methanesulfonyl Chloride: Similar structure but with the bromine and sulfonyl chloride groups in different positions.
Uniqueness
(3-Bromopyridin-2-yl)methanesulfonyl chloride is unique due to the presence of both the bromopyridine and sulfonyl chloride functionalities, which allow it to participate in a wide range of chemical reactions and make it a versatile building block in organic synthesis .
Properties
Molecular Formula |
C6H5BrClNO2S |
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Molecular Weight |
270.53 g/mol |
IUPAC Name |
(3-bromopyridin-2-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C6H5BrClNO2S/c7-5-2-1-3-9-6(5)4-12(8,10)11/h1-3H,4H2 |
InChI Key |
NEAOTHSIPMQQAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)CS(=O)(=O)Cl)Br |
Origin of Product |
United States |
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